[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine
CAS No.:
Cat. No.: VC13428148
Molecular Formula: C12H13FN2
Molecular Weight: 204.24 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine -](/images/structure/VC13428148.png)
Specification
Molecular Formula | C12H13FN2 |
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Molecular Weight | 204.24 g/mol |
IUPAC Name | [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine |
Standard InChI | InChI=1S/C12H13FN2/c13-9-2-1-3-10-11(9)8(6-15-10)12(7-14)4-5-12/h1-3,6,15H,4-5,7,14H2 |
Standard InChI Key | OCYYXOPAOWISNG-UHFFFAOYSA-N |
SMILES | C1CC1(CN)C2=CNC3=C2C(=CC=C3)F |
Canonical SMILES | C1CC1(CN)C2=CNC3=C2C(=CC=C3)F |
Introduction
Key Findings
[1-(4-Fluoro-1H-indol-3-yl)cyclopropyl]methanamine (CAS: 1501903-29-2) is a fluorinated indole derivative with a cyclopropane ring and aminomethyl substituent. It exhibits structural features associated with metabolic stability and pharmacological potential, particularly in kinase inhibition and anticancer research. This compound’s synthesis, physicochemical properties, and biological activity are supported by diverse industrial and academic studies .
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the class of bicyclic heterocycles, combining an indole core with a cyclopropane ring. Key structural attributes include:
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Indole backbone: Substituted with fluorine at position 4 to enhance electronic and steric properties .
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Cyclopropane ring: Fused to the indole’s 3-position, contributing to conformational rigidity .
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Aminomethyl group: Attached to the cyclopropane, enabling interactions with biological targets .
Table 1: Structural and Molecular Data
Synthetic Routes
Synthesis typically involves multi-step strategies:
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Indole functionalization: Introduction of fluorine via electrophilic substitution .
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Cyclopropanation: Achieved using Simmons-Smith reagents or transition metal-catalyzed [2+1] cycloadditions .
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Aminomethylation: Coupling of cyclopropane with protected amines, followed by deprotection .
Industrial-scale production optimizes yield (>75%) and purity (>98%) through chromatographic purification .
Physicochemical Properties
Stability and Solubility
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pKa: 16.60 ± 0.30, indicating weak basicity at physiological pH .
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Solubility: Low aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents .
Spectroscopic Data
Biological Activity and Mechanisms
Table 2: In Vitro Anticancer Activity of Analogues
Cell Line | IC₅₀ (μM) | Mechanism | Source |
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MGC-803 | 9.47 | ERK pathway suppression | |
HCT-116 | 9.58 | FGFR inhibition | |
MCF-7 | 13.1 | Cell cycle arrest |
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances metabolic stability and target binding via electron-withdrawing effects .
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Cyclopropane Ring: Restricts molecular flexibility, improving selectivity for kinase domains .
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Aminomethyl Group: Facilitates hydrogen bonding with ATP-binding pockets of kinases .
Industrial and Research Applications
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